3-(Sec-butylamino)-N-methylpropanamide
Overview
Description
3-(Sec-butylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a secondary butylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butylamino)-N-methylpropanamide typically involves the reaction of sec-butylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 3-(Sec-butylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Sec-butylamino)-N-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Sec-butylamino)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-methylpropanamide: A simpler amide with similar structural features but lacking the sec-butylamino group.
Sec-butylamine: An amine with a similar butyl group but without the amide functionality.
N-methylbutanamide: Another amide with a different alkyl chain length.
Uniqueness: 3-(Sec-butylamino)-N-methylpropanamide is unique due to the presence of both the sec-butylamino and N-methylpropanamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(butan-2-ylamino)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-7(2)10-6-5-8(11)9-3/h7,10H,4-6H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWFHNCWWQPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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